S-(2,5-Dimethylbenzene)-L-cysteine
Description
S-(2,5-Dimethylbenzene)-L-cysteine is a cysteine conjugate characterized by a 2,5-dimethyl-substituted benzene ring attached to the sulfur atom of L-cysteine. Its IUPAC name is (2R)-2-amino-3-[(2,5-dimethylphenyl)sulfanyl]propanoic acid, with the molecular formula C₁₁H₁₅NO₂S (derived from the acetylated form in ). The compound’s structure confers moderate hydrophobicity due to the methyl groups, distinguishing it from cysteine conjugates with polar or electrophilic substituents. The parent compound is likely synthetic or a metabolite of xenobiotics, given the absence of endogenous occurrence reports in the evidence.
Properties
IUPAC Name |
(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIJBOOOWCCQCK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Activated Aromatic Intermediates
A plausible route involves the reaction of L-cysteine with a 2,5-dimethylbenzene derivative bearing a leaving group (e.g., bromide or iodide). The thiol group of cysteine acts as a nucleophile, displacing the leaving group in an SN₂ mechanism.
Key Steps :
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Synthesis of 2,5-Dimethylbromobenzene :
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Friedel-Crafts alkylation of benzene with methyl chloride in the presence of AlCl₃ yields 1,4-dimethylbenzene (p-xylene).
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Bromination at the activated para position using Br₂/FeBr₃ produces 2,5-dimethylbromobenzene.
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Thiol-Ether Formation :
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L-cysteine is deprotonated with a base (e.g., NaOH) to enhance nucleophilicity.
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Reaction with 2,5-dimethylbromobenzene under inert conditions (N₂ atmosphere) forms the thioether bond.
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Reaction Equation :
Challenges :
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Competing aromatic electrophilic substitutions may occur if the benzene ring is insufficiently activated.
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Racemization at the cysteine α-carbon must be minimized by maintaining mild reaction conditions (pH 7–8, ≤40°C).
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling between a 2,5-dimethylbenzenethiol and a cysteine-derived halide could offer higher regioselectivity.
Procedure :
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Synthesis of Cysteine Halide :
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Protect the amino and carboxyl groups of L-cysteine with tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.
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Convert the thiol to a bromide using PBr₃.
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Cross-Coupling :
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React the cysteine bromide with 2,5-dimethylbenzenethiol in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
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Deprotection :
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Remove Boc and methyl ester groups via acid hydrolysis (HCl/MeOH) to yield the final product.
Advantages :
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Avoids direct handling of volatile bromobenzene derivatives.
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Enables stereochemical retention at the cysteine center.
Purification and Characterization
Chromatographic Techniques
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Reverse-Phase HPLC : Employ a C18 column with a gradient of water/acetonitrile (0.1% trifluoroacetic acid) to resolve the product from unreacted starting materials.
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Ion-Exchange Chromatography : Separate charged impurities using a sulfopropyl resin eluted with ammonium acetate buffer (pH 4.5).
Spectroscopic Confirmation
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¹H/¹³C NMR : Key signals include:
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Aromatic protons at δ 6.8–7.2 ppm (2,5-dimethylbenzene).
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Cysteine α-proton at δ 4.2 ppm (doublet, J = 7.5 Hz).
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High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 226.0871 (calculated for C₁₁H₁₅NO₂S).
Industrial-Scale Considerations
Continuous Flow Synthesis
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Microreactors enable precise control over reaction parameters (temperature, residence time), improving yield and reproducibility.
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Example: Mix 2,5-dimethylbromobenzene and L-cysteine in a Teflon-coated reactor at 50°C with a residence time of 20 minutes.
Green Chemistry Metrics
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Atom Economy : 78% (theoretical for SN₂ route).
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E-Factor : ~15 (requires solvent recovery systems to reduce waste).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2,5-Dimethylbenzene)-L-cysteine can undergo oxidation reactions, particularly at the thiol group of the cysteine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the disulfide bonds if formed during oxidation. Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of disulfide bonds or sulfonic acids.
Reduction: Thiol groups restored from disulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
S-(2,5-Dimethylbenzene)-L-cysteine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, potassium permanganate |
| Reduction | Conversion to thiol derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of functional groups | Catalysts like palladium on carbon |
Biology
In biological research, this compound is studied for its potential roles in cellular processes. It exhibits antioxidant properties that may help mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS). This activity is crucial for cellular protection against environmental toxins.
Biological Activity Highlights:
- Antioxidant Activity : Reduces oxidative stress markers in vitro.
- Metabolic Pathways : Involved in the formation of mercapturic acids from xenobiotic-glutathione S-conjugates.
- Cellular Signaling : Participates in redox reactions and forms disulfide bonds.
Medicine
The compound has potential therapeutic applications due to its antioxidant and anticancer properties. Research indicates that it may serve as a drug precursor or a biomarker for environmental exposure.
Case Studies
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines without affecting the cell cycle. This selective mechanism suggests its utility in cancer therapy.
- Urinary Biomarkers : Elevated levels of this compound have been detected in urine samples from individuals exposed to specific environmental toxins, indicating its potential as a non-invasive biomarker for monitoring exposure.
Mechanism of Action
The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with thiol groups in proteins and enzymes. The cysteine moiety can form disulfide bonds with other cysteine residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biological pathways.
Comparison with Similar Compounds
S-(2-Benzothiazolyl)-L-cysteine (BTC)
- Structure : Features a benzothiazolyl group (aromatic heterocycle) attached to cysteine.
- Enzyme Interactions : A substrate for cysteine conjugate β-lyase (β-lyase), with Km = 0.97 mM and kcat = 9.35 min⁻¹ in human kidney cytosol .
- Species Variability : Human β-lyase activity with BTC is ~10% of rat activity, highlighting interspecies metabolic differences .
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
S-(1,2-Dicarboxyethyl)-L-cysteine
- Structure : Includes a dicarboxyethyl substituent (two carboxylic acid groups).
- Biological Role: Endogenous in vertebrate lenses; implicated in cataract formation under galactose-induced stress .
- Analytical Methods : Quantified via HPLC after derivatization with 2,4-dinitrofluorobenzene, with detection ranges of 1.45 µmol/L–1.45 mmol/L and recovery rates of 95.3 ± 3.1% .
- Contrast : The dimethylbenzene compound’s hydrophobicity may limit its solubility in aqueous tissues (e.g., lens), suggesting distinct distribution compared to the polar dicarboxyethyl analogue.
Data Tables
Table 1. Comparative Analysis of Cysteine Conjugates
Research Findings and Implications
- Analytical Challenges : Unlike the dicarboxyethyl analogue, the dimethylbenzene compound’s hydrophobicity may necessitate chromatographic method optimization (e.g., reverse-phase HPLC with mass spectrometry) .
- Toxicological Profile : The absence of electrophilic groups (cf. DCVC) implies lower bioactivation risk, aligning with its use in controlled research settings .
Biological Activity
S-(2,5-Dimethylbenzene)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to L-cysteine, a naturally occurring amino acid known for its role in protein synthesis and as a precursor for various bioactive molecules, including hydrogen sulfide (H₂S). The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dimethylbenzene moiety may enhance its binding affinity to specific enzymes or receptors compared to L-cysteine. This interaction can influence several biochemical pathways:
- Redox Reactions : Like L-cysteine, this compound can participate in redox reactions due to the thiol group (-SH) present in its structure. This property is crucial for its role as an antioxidant and in detoxification processes.
- H₂S Production : this compound may serve as a substrate for enzymes involved in H₂S biosynthesis, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S is recognized for its signaling roles and cytoprotective effects in various physiological contexts.
Enzymatic Pathways
The enzymatic pathways involving this compound are similar to those of L-cysteine. Studies suggest that the compound can be metabolized by mitochondrial enzymes to produce H₂S. This production is influenced by factors such as pH and the presence of cofactors like pyridoxal phosphate (PLP), which are essential for the activity of CBS and CSE .
Antioxidant Activity
This compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is particularly relevant in conditions characterized by elevated oxidative damage, such as neurodegenerative diseases and cancer.
Cytoprotective Effects
Research indicates that this compound may exert cytoprotective effects through the modulation of H₂S levels. H₂S has been shown to have protective roles against apoptosis in various cell types. For instance, studies have demonstrated that H₂S can inhibit cell death pathways activated by oxidative stress .
Potential Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Its structural analogs have been explored for their ability to inhibit cancer cell proliferation. For example, compounds derived from L-cysteine have shown promise as inhibitors of mitotic kinesins, which are crucial for cell division . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Table 1: Summary of Biological Activities
Case Study: H₂S Production from Cysteine Derivatives
A study investigating the production of H₂S from various cysteine derivatives highlighted that modifications to the cysteine structure could significantly affect H₂S biosynthesis. The research found that certain derivatives exhibited enhanced production rates under specific conditions, suggesting that this compound could be optimized for increased efficacy in therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for producing S-(2,5-Dimethylbenzene)-L-cysteine, and how can purity and structural integrity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions, where L-cysteine reacts with 2,5-dimethylbenzene derivatives. For example, brominated or chlorinated 2,5-dimethylbenzene precursors can be coupled with cysteine under controlled pH (e.g., alkaline conditions) to form the thioether bond .
- Purity Validation : Use reversed-phase HPLC with UV detection (e.g., Zorbax ODS column, 0.01 mol/L acetate buffer/acetonitrile gradient) to assess purity .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the substitution pattern of the dimethylbenzene moiety.
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices, and how should data be interpreted?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases like 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound’s fragmentation pattern (e.g., m/z 255 → 164 for quantification) .
- Challenges : Matrix effects (e.g., ion suppression in urine) require isotope-labeled internal standards (e.g., deuterated analogs) for accurate quantification .
- Data Interpretation : Compare retention times and fragmentation patterns with authentic standards. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios ≥3 and ≥10, respectively.
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what experimental approaches elucidate these interactions?
- Methodological Answer :
- Protein Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) with cysteine-rich proteins (e.g., albumin). For example, pre-equilibrate the compound with human serum albumin and analyze thermodynamic parameters .
- Metabolic Pathways : Investigate enzymatic modifications (e.g., N-acetylation) via in vitro incubations with liver microsomes. Monitor metabolites using LC-MS/MS and compare to known analogs like N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (PHEMA) .
- Cellular Uptake : Fluorescently label the compound (e.g., FITC conjugation) and track localization in cell lines via confocal microscopy. Quantify uptake kinetics using flow cytometry.
Q. What are the primary sources of variability in detecting this compound in biological samples, and how can these be minimized?
- Methodological Answer :
- Sample Preparation Variability :
- Urine/Plasma : Precipitate proteins with cold acetonitrile (1:2 v/v) and centrifuge at 14,000 × g for 10 min to reduce matrix interference .
- Tissue Homogenates : Use protease inhibitors to prevent degradation during homogenization.
- Instrumental Variability :
- LC-MS/MS : Calibrate daily with fresh standards and perform blank injections to monitor carryover. Use a step gradient wash (e.g., methanol/water, 70:30 v/v) between runs to maintain column performance .
- Data Normalization : Express concentrations relative to creatinine (urine) or total protein (tissue) to account for biological variability.
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological concentrations of this compound across studies?
- Methodological Answer :
- Source Analysis : Compare extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) and detection limits. For example, studies using less sensitive UV detection may underreport low-abundance samples .
- Cross-Validation : Re-analyze archived samples with orthogonal methods (e.g., LC-MS/MS vs. ELISA) to confirm accuracy.
- Standardization : Adopt consensus guidelines for reporting, such as specifying sample storage conditions (−80°C vs. −20°C) and normalizing to internal controls .
Safety and Reproducibility
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust.
- Waste Disposal : Collect contaminated materials in sealed containers for incineration at certified facilities .
Q. How can experimental reproducibility be ensured in studies involving this compound?
- Methodological Answer :
- Detailed Reporting : Follow ICMJE standards to document synthesis routes, reagent sources (e.g., TRC D464555 ), and instrument parameters (e.g., column temperature: 44°C ).
- Open Data : Share raw chromatograms, NMR spectra, and calibration curves in supplementary materials. Use platforms like Zenodo for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
